Substance P Fragment 1-7 (SP(1-7)) is a heptapeptide derived from the N-terminal region of the neuropeptide Substance P (SP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Substance P, an undecapeptide belonging to the tachykinin family, plays a crucial role in various physiological processes, including pain transmission, inflammation, and neurogenic inflammation. [, , , ] SP(1-7) often exhibits distinct and sometimes opposing biological activities compared to its parent peptide, SP. [, , ] Notably, SP(1-7) has been implicated in modulating nociception, exhibiting anti-nociceptive, and anti-hyperalgesic effects. [] This property distinguishes it from SP, which is primarily associated with pain signaling. [] The discovery of SP(1-7)'s unique biological activity has fueled significant scientific interest in understanding its mechanisms of action and potential therapeutic applications. []
Substance P Fragment 1-7, commonly referred to as SP 1-7, is a neuropeptide derived from the larger neuropeptide substance P. It consists of the first seven amino acids of substance P, specifically the sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH. This fragment plays a significant role in the central nervous system, particularly in modulating pain and other neurological functions. Unlike its precursor, SP 1-7 does not bind to the neurokinin 1 receptor but instead interacts with other receptors, contributing to its unique biological effects .
Substance P is primarily synthesized in neurons and is released in response to various stimuli. The generation of SP 1-7 occurs through enzymatic cleavage of substance P, particularly in areas such as the substantia nigra within the central nervous system. This fragmentation process is crucial for its function as an endogenous modulator of substance P actions .
The synthesis of SP 1-7 can be achieved through various methods, including solid-phase peptide synthesis and enzymatic methods. Solid-phase synthesis involves sequential addition of protected amino acids to a resin-bound growing peptide chain. Enzymatic synthesis utilizes specific proteases to cleave substance P into its active fragments.
In one approach, SP 1-7 can be synthesized by starting with a precursor peptide that includes the full sequence of substance P. The peptide is then subjected to enzymatic digestion using endopeptidases that selectively cleave at specific sites, yielding SP 1-7 as a final product. This method allows for high purity and yields of the desired fragment while maintaining biological activity .
The molecular structure of SP 1-7 consists of seven amino acids with the following sequence: H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH. The presence of an N-terminal histidine and a C-terminal phenylalanine contributes to its stability and receptor binding characteristics.
The molecular weight of SP 1-7 is approximately 900 Da, and it has a hydrophilic nature due to its amino acid composition. The peptide's conformation can vary depending on environmental factors such as pH and ionic strength, which influence its biological activity .
SP 1-7 participates in several biochemical reactions within the central nervous system. Notably, it acts as an antagonist to substance P-induced responses by modulating dopamine release in specific brain regions such as the substantia nigra.
Upon administration, SP 1-7 can inhibit the effects of substance P by competing for binding sites or altering downstream signaling pathways. This antagonistic action has been observed in various experimental models where SP 1-7 was shown to reduce dopamine release induced by substance P .
The mechanism by which SP 1-7 exerts its effects involves interaction with specific receptors distinct from those targeted by substance P. While substance P primarily activates neurokinin receptors, SP 1-7 modulates neurotransmission through alternative pathways that may involve other neuropeptide receptors or ion channels.
Experimental studies have demonstrated that intranigral administration of SP 1-7 leads to significant modulation of motor behavior and dopamine release, indicating its role as a potent neuromodulator in the brain .
SP 1-7 is characterized by its solubility in aqueous solutions, stability under physiological conditions, and susceptibility to enzymatic degradation. Its stability is influenced by factors such as pH and temperature.
The peptide exhibits typical properties associated with polypeptides, including reactivity towards various chemical agents used for conjugation or labeling purposes. Its high affinity for certain receptors makes it a target for drug development aimed at treating conditions like neuropathic pain .
SP 1-7 has been explored for various scientific applications due to its neuroprotective and analgesic properties. Research indicates that it may play a role in alleviating chronic pain conditions by acting on pain pathways without the side effects associated with traditional analgesics.
Potential Applications Include:
Substance P (1–7) (SP(1–7)) represents a critical endogenous modulator of full-length substance P (SP) signaling within the central nervous system. As the predominant N-terminal metabolite of SP in the rat CNS, SP(1–7) exhibits a unique functional profile distinct from its parent peptide. When co-administered with SP into the substantia nigra, SP(1–7) potently antagonizes SP-induced dopamine release in the ipsilateral striatum and counteracts SP-mediated contralateral rotation behavior. This antagonistic interaction follows a dose-dependent pattern and is characterized by a bell-shaped curve, suggesting complex receptor dynamics and potential autoregulatory mechanisms within peptidergic systems [1].
The molecular mechanism underlying this modulation involves SP(1–7)'s ability to bind neuronal substrates with high affinity despite lacking intrinsic efficacy at canonical SP receptors. Research demonstrates that SP(1–7) is generated locally in the nigra following SP injection, establishing its role as an endogenous feedback regulator. This fragmentation mechanism represents a fundamental autoregulatory process where peptide metabolites retain receptor affinity but not signaling capacity, thereby fine-tuning neuropeptide activity. The enzymatic cleavage of SP at the Phe⁷-Phe⁸ bond liberates the active N-terminal fragment, creating a rapid on-site modulation system for SP signaling [1] [2].
SP(1–7) exerts significant neuromodulatory effects within the nigrostriatal pathway, a critical circuit governing motor control and reward processing. Intranigral administration of SP(1–7) enhances dopamine metabolism, evidenced by increased nigral DOPAC-to-DA ratios and stimulated in vitro ³H-dopamine release from substantia nigra tissue preparations [6]. These neurochemical changes correlate with behavioral activation, including enhanced rearing, sniffing, and locomotor activity in rodent models [6].
Table 1: Neurochemical and Behavioral Effects of SP(1–7) in Nigrostriatal Pathways
Administration Site | Neurochemical Effect | Behavioral Outcome | Reference |
---|---|---|---|
Substantia nigra | ↑ DOPAC/DA ratio | ↑ Rearing activity | [6] |
Substantia nigra | ↑ ³H-DA release in vitro | ↑ Sniffing behavior | [6] |
Substantia nigra | Modulation of SP-induced DA release | Altered rotation behavior | [1] |
Striatum | Local DA outflow modulation | Not reported | [5] |
The fragment demonstrates bidirectional modulation capabilities depending on the neurochemical context. While SP(1–7) alone stimulates dopamine release, it effectively antagonizes SP-induced striatal dopamine outflow when co-administered with the full-length peptide. This suggests a context-dependent functionality wherein SP(1–7) may stabilize baseline dopaminergic tone while preventing excessive SP-mediated excitation. The interaction occurs partly through cholinergic intermediaries, as muscarinic receptor blockade attenuates SP(1–7)'s effects on striatal dopamine dynamics [5].
SP(1–7) demonstrates potent functional antagonism against various SP-mediated behavioral responses across CNS regions. In the spinal cord, intrathecal administration of SP(1–7) significantly attenuates aversive behaviors (scratching, biting, paw licking) induced by SP or its C-terminal fragment SP(5–11) [7]. This antagonism follows a dose-response relationship, with effective inhibition observed at picomolar concentrations, suggesting high potency at modulating nociceptive and aversive pathways [3].
In morphine-dependent mice, SP(1–7) exerts modulatory influence on withdrawal phenomena. Pre-treatment with SP(1–7) dose-dependently inhibits naloxone-precipitated withdrawal jumping, a hallmark of opioid withdrawal. Conversely, administration of the SP(1–7) antagonist [D-Pro²,D-Phe⁷]SP(1–7) exacerbates withdrawal behaviors, confirming the endogenous role of this fragment in modulating addiction-related neuroadaptations [3]. These findings position SP(1–7) as a significant endogenous regulator of aversion and withdrawal states.
The molecular basis for this behavioral antagonism involves differential receptor interactions. While SP primarily activates neurokinin-1 (NK-1) receptors through its C-terminal domain, SP(1–7) likely binds distinct sites that modulate downstream signaling. Evidence suggests that SP(1–7)'s behavioral effects occur through mechanisms dissociated from classical NK-1 receptor activation, potentially involving unique G-protein coupled pathways or allosteric modulation of SP signaling complexes [7] [9].
SP(1–7) exhibits significant immunomodulatory properties within the CNS, influencing neuroinflammatory processes through receptor-dependent and independent mechanisms. Local cortical administration of SP(1–7) enhances slow-wave activity (SWA) in the ipsilateral hemisphere, an electrophysiological correlate of restorative sleep and neural recovery. This enhancement is followed by a compensatory SWA reduction, indicating homeostatic regulation of neural activity. Crucially, these effects are mediated through neurokinin-1 receptors (NK-1R) expressed on sleep-active cortical neurons [4].
Table 2: SP(1–7) Effects on Neuroinflammatory Markers and Neural Activity
Experimental Model | Intervention | Key Finding | Proposed Mechanism |
---|---|---|---|
Mouse cortex | Local SP(1–7) application | ↑ Slow-wave activity (SWA) | NK-1R activation on cortical neurons |
Mouse spinal cord | SP(1–7) intrathecal injection | ↓ NK-1 receptor density | Receptor downregulation |
Rat nigrostriatal pathway | SP(1–7) intranigral injection | ↓ SP-induced neurochemical effects | Endogenous antagonism |
Morphine-dependent mice | SP(1–7) pre-treatment | ↓ Withdrawal jumping | Modulation of abstinence pathways |
A remarkable mechanism involves SP(1–7)'s ability to downregulate NK-1 receptor expression in the spinal cord without directly binding to these receptors. Intrathecal injection of SP(1–7) significantly reduces the Bₘₐₓ of [³H]SP binding sites in spinal cord membranes, mirroring the effects of full-length SP [9]. This downregulation occurs through an indirect pathway dissociated from receptor activation, as the C-terminal fragment SP(5–11), which potently activates NK-1 receptors, fails to produce similar downregulation [8] [9].
This receptor modulation has significant implications for neuroinflammatory regulation, as NK-1 receptors mediate numerous pro-inflammatory effects of substance P. Through reducing receptor availability, SP(1–7) may limit SP-mediated neurogenic inflammation, vasodilation, and cytokine production. This positions SP(1–7) as an endogenous anti-inflammatory fragment that counterbalances the neuroinflammatory actions of its parent peptide [4] [8]. The fragment's potential neuroprotective role emerges from its capacity to regulate inflammatory cascades implicated in neurodegenerative conditions and chronic pain states.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: